
Hiv-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hiv-IN-4 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential as an inhibitor of the human immunodeficiency virus (HIV) integrase enzyme. This enzyme is crucial for the integration of the viral DNA into the host genome, a key step in the HIV replication cycle. By inhibiting this enzyme, this compound can potentially prevent the proliferation of the virus, making it a promising candidate for antiretroviral therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hiv-IN-4 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity towards the HIV integrase enzyme.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to maximize yield and purity, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: Hiv-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, often to modify the molecule’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated analogs.
Wissenschaftliche Forschungsanwendungen
Hiv-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition mechanisms of integrase enzymes.
Biology: Helps in understanding the integration process of viral DNA into host genomes.
Medicine: Potential therapeutic agent for treating HIV infections by preventing viral replication.
Industry: Could be used in the development of new antiretroviral drugs with improved efficacy and safety profiles.
Wirkmechanismus
Hiv-IN-4 exerts its effects by binding to the active site of the HIV integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition is achieved through interactions with key amino acid residues in the enzyme’s active site, blocking the necessary conformational changes required for the integration process.
Vergleich Mit ähnlichen Verbindungen
Raltegravir: Another HIV integrase inhibitor with a similar mechanism of action.
Elvitegravir: Known for its high potency and favorable pharmacokinetic profile.
Dolutegravir: Distinguished by its ability to overcome resistance mutations in the integrase enzyme.
Uniqueness of Hiv-IN-4: this compound stands out due to its unique structural features that confer high binding affinity and specificity towards the HIV integrase enzyme. Additionally, it has shown promising results in overcoming resistance mutations that limit the efficacy of other integrase inhibitors.
Eigenschaften
Molekularformel |
C14H18N2O3 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
2-methylpropyl (2S)-2-methyl-3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)8-19-14(18)16-10(3)13(17)15-11-6-4-5-7-12(11)16/h4-7,9-10H,8H2,1-3H3,(H,15,17)/t10-/m0/s1 |
InChI-Schlüssel |
CHILTJQKWSSOCV-JTQLQIEISA-N |
Isomerische SMILES |
C[C@H]1C(=O)NC2=CC=CC=C2N1C(=O)OCC(C)C |
Kanonische SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


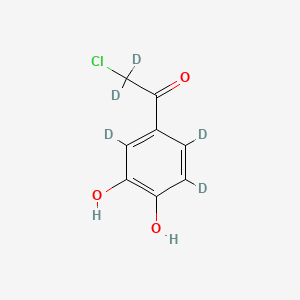
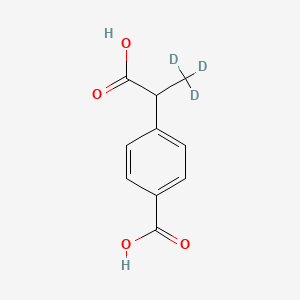
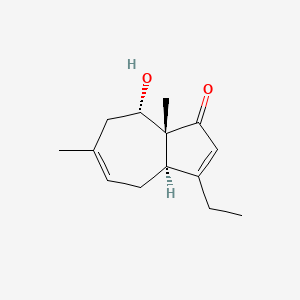

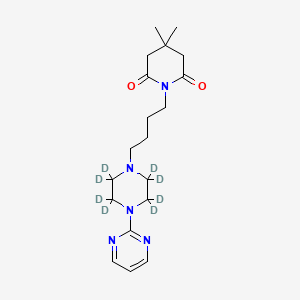
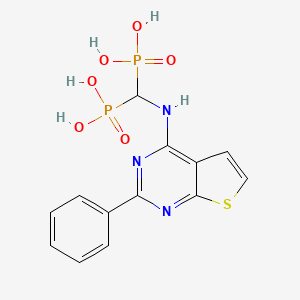
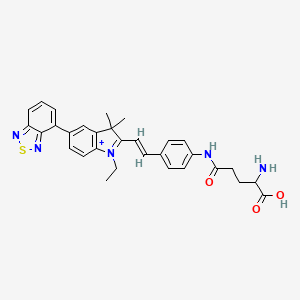

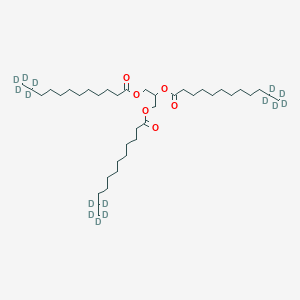
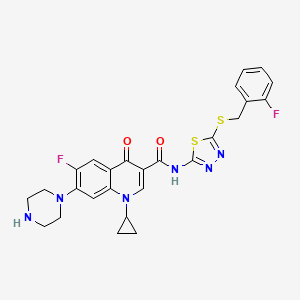
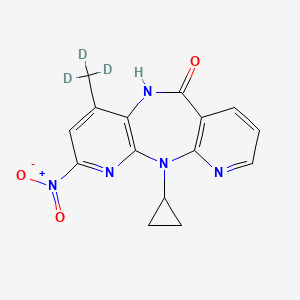


![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)
